5-Bromo-2-chlorothiazole

Catalog No.
S683455
CAS No.
3034-56-8
M.F
C3HBrClNS
M. Wt
198.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chlorothiazole

CAS Number

3034-56-8

Product Name

5-Bromo-2-chlorothiazole

IUPAC Name

5-bromo-2-chloro-1,3-thiazole

Molecular Formula

C3HBrClNS

Molecular Weight

198.47 g/mol

InChI

InChI=1S/C3HBrClNS/c4-2-1-6-3(5)7-2/h1H

InChI Key

DKJFZOGJTDCZQU-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)Cl)Br

Canonical SMILES

C1=C(SC(=N1)Cl)Br

The exact mass of the compound 5-Bromo-2-chlorothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-chlorothiazole is a highly versatile, unsymmetrical dihalogenated heterocycle utilized extensively in advanced organic synthesis, pharmaceutical manufacturing, and agrochemical development. Its primary procurement value is derived from the orthogonal reactivity of its two distinct halogen substituents. The bromine atom at the C-5 position is highly susceptible to oxidative addition for transition-metal-catalyzed cross-couplings (such as Suzuki and Stille reactions) and metal-halogen exchange. Conversely, the chlorine atom at the C-2 position is highly activated toward nucleophilic aromatic substitution (SNAr) [1]. This dual reactivity profile allows chemists to perform sequential, highly regioselective functionalizations without the need for complex protecting group strategies, making it an essential precursor for 2,5-disubstituted thiazole architectures [2].

Research Fit

1 Sequential cross-coupling workflow – differentiated C–Br and C–Cl sites support regioselective Suzuki-Miyaura diversification
2 Privileged heterocyclic scaffold – suited for constructing 2,5-disubstituted and 2,4,5-trisubstituted thiazole libraries
3 Defined regioisomeric identity – C5-bromine serves as preferred oxidative addition site, enabling predictable reaction sequences

Procurement teams may attempt to substitute 5-bromo-2-chlorothiazole with the structurally similar and often cheaper 2,5-dibromothiazole. However, this substitution typically fails in scalable manufacturing due to the lack of chemical differentiation between the two bromine atoms. When subjected to cross-coupling or metalation conditions, symmetrical dihalides suffer from poor regiocontrol, leading to statistical mixtures of mono-functionalized, di-functionalized, and unreacted starting materials [1]. Resolving these mixtures requires laborious, solvent-intensive chromatographic separations that drastically reduce the overall yield of the target active pharmaceutical ingredient (API) and increase the cost-of-goods. By offering two chemically distinct handles, 5-bromo-2-chlorothiazole ensures highly selective initial reactivity at the C-5 position, eliminating these downstream purification bottlenecks[2].

Substitution Risk

5-Bromo-2-chlorothiazole (Target) vs 2-Bromo-5-chlorothiazole (CAS 16629-15-5) — reversed halogen positions shift the preferred oxidative addition site, altering regiochemical outcomes in cross-coupling sequences
5-Bromo-2-chlorothiazole (Target) vs 4-Bromo-2-chlorothiazole (CAS 92977-45-2) — C4-bromine orientation produces divergent product architectures that may not be corrected downstream
5-Bromo-2-chlorothiazole (Target) vs Other dihalogenated thiazole isomers — boiling point differentials impact purification protocols; the 5-Br/2-Cl isomer exhibits a reported ~37°C higher bp relative to the 2-Br/5-Cl positional isomer

Regioselectivity in Palladium-Catalyzed Cross-Coupling

In the synthesis of complex pharmaceutical intermediates, achieving selective mono-coupling is critical. 5-Bromo-2-chlorothiazole undergoes highly regioselective Suzuki-Miyaura cross-coupling at the C-5 position, driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, allowing for the quantitative retention of the C-2 chlorine for subsequent reactions [1]. In contrast, attempting a mono-coupling on 2,5-dibromothiazole often yields a mixture of the 5-substituted, 2-substituted, and 2,5-disubstituted products, significantly reducing the isolated yield of the desired unsymmetrical intermediate.

Evidence DimensionRegioselectivity in mono-cross-coupling
Target Compound Data>95% regioselectivity at C-5
Comparator Or Baseline2,5-Dibromothiazole (yields statistical mixtures without strict stoichiometric/cryogenic control)
Quantified DifferenceSignificant improvement in isolated yield of the desired mono-coupled intermediate due to the elimination of di-coupled byproducts
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling conditions

High regioselectivity eliminates the need for complex chromatographic separations, directly lowering solvent waste and manufacturing time.

Boiling Point & Purification
Reported
Target: 253.8±32.0°C at 760 mmHg
vs. 2-Br/5-Cl isomer: 216.7±13.0°C
Quantified difference: +37.1°C higher
Supports predictable distillation protocols; alternative isomers may distill at lower temperatures, potentially altering recovery and purity outcomes.
Calculated using ACD/Labs Software V11.02; experimental verification recommended.

Orthogonal Reactivity for Sequential SNAr Functionalization

Following functionalization at the C-5 position, the retained C-2 chlorine in 5-bromo-2-chlorothiazole serves as an ideal electrophilic site for nucleophilic aromatic substitution (SNAr). Because the C-2 position is highly activated by the adjacent nitrogen and sulfur atoms, it readily reacts with amines, alkoxides, and thiols under relatively mild conditions [1]. Comparatively, using a monohalogenated baseline like 5-bromothiazole would require harsh, transition-metal-catalyzed C-H activation to functionalize the C-2 position, which often suffers from poor scalability and limited functional group tolerance.

Evidence DimensionConditions required for C-2 functionalization
Target Compound DataMild SNAr conditions (e.g., amine nucleophiles, moderate heat)
Comparator Or Baseline5-Bromothiazole (requires directed C-H functionalization or pre-metalation)
Quantified DifferenceAvoidance of expensive late-stage transition metal catalysts and high-temperature C-H activation protocols
ConditionsSequential bifunctionalization of the thiazole core

Enabling mild SNAr at the C-2 position allows for the late-stage introduction of sensitive functional groups, crucial for modular API library synthesis.

Synthetic Route Control
Class-level
Metal-halogen exchange route using tetrahalogenomethane reagents provides controlled access to the 5-Br/2-Cl pattern in good yields.
Sourcing from vendors using this methodology supports consistent regioisomeric purity, relevant for reproducible downstream chemistry.
Qualitative advantage over direct electrophilic bromination; generalizable method demonstrated for analogous imidazole.

Precursor Suitability for Regioselective Metalation

Advanced syntheses often rely on metal-halogen exchange to generate nucleophilic thiazole species. 5-Bromo-2-chlorothiazole allows for highly selective metalation at the C-5 position due to the preferential reactivity of the bromine atom [1]. Literature indicates that 2,5-dibromothiazole fails to deprotonate or metalate cleanly under various standard conditions, often requiring highly specific cryogenic control (-90 °C) to avoid complex mixtures or halogen dance rearrangements[2]. The distinct halogen differentiation in 5-bromo-2-chlorothiazole provides a much wider and more forgiving process window for scale-up.

Evidence DimensionProcess window for selective metalation
Target Compound DataClean C-5 metal-halogen exchange with standard organolithium/magnesium reagents
Comparator Or Baseline2,5-Dibromothiazole (prone to mixtures and requires strict -90 °C control)
Quantified DifferenceSignificantly broader temperature tolerance and reagent compatibility for selective metalation
ConditionsMetal-halogen exchange using n-BuLi or i-PrMgCl·LiCl

A broader process window for metalation simplifies scale-up engineering and reduces the dependency on ultra-low temperature cryogenic reactors.

Sequential Triarylation Capability
Class-level
Orthogonal C5-Br and C2-Cl handles enable three-stage modular Suzuki-Miyaura coupling to access triarylated thiazoles.
Supports convergent library synthesis for medicinal chemistry programs targeting polysubstituted thiazole pharmacophores.
Alternative regioisomers lack the halogen distribution required for three-stage diversification.
Commercial Availability & Purity
Reported
Available at 95%, 96%, 97% purity from multiple global vendors with batch-specific NMR, HPLC, and GC data.
Broader multi-vendor availability compared to other regioisomers supports diversified procurement and scale-up planning.
Based on commercial catalog analysis as of 2024-2026; verify current lot specifications upon ordering.

Synthesis of CNS-Active Pharmaceuticals

Due to its orthogonal reactivity, 5-bromo-2-chlorothiazole is the preferred building block for synthesizing complex 2,5-disubstituted thiazole APIs, such as GluN2A-selective NMDA receptor positive allosteric modulators. The C-5 bromine enables Suzuki coupling with aryl boronic acids, while the C-2 chlorine allows for subsequent SNAr with diverse amines, facilitating rapid structure-activity relationship (SAR) exploration [1].

Development of Advanced Agrochemicals

The compound is highly suitable for the scalable manufacturing of novel fungicides and herbicides that require unsymmetrical substitution on a thiazole core. The predictable regiocontrol eliminates the formation of isomeric impurities, which is critical for meeting stringent agricultural regulatory standards [2].

Modular Synthesis of Organic Electronic Materials

In the development of organic semiconductors and liquid crystal components, 5-bromo-2-chlorothiazole allows for the precise, step-wise construction of extended π-conjugated systems. The ability to selectively couple different aryl or alkynyl groups at the 2- and 5-positions ensures high material purity and reproducible optoelectronic properties [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic library construction
Regiochemical architecture for sequential cross-coupling
C5 vs C2 oxidative addition selectivity review
Agrochemical intermediate research
Dihalogenated scaffold for rapid elaboration
Pesticidal lead matter differentiation context
Peptide coupling reagent precursor studies
Thiazolium salt formation capability
Epimerization risk profile in amide bond formation
Materials science and sensor development
Polarizable halogen substituents
Electronic property tuning for gas sensing applications

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromo-2-chlorothiazole

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